molecular formula C13H18ClNO3 B2375722 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide CAS No. 1798515-55-5

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide

Cat. No.: B2375722
CAS No.: 1798515-55-5
M. Wt: 271.74
InChI Key: YARYEPMYTKXLPO-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methoxyethyl group, and an ethoxyacetamide group

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate. This intermediate is then reacted with methoxyethylamine and ethoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)maleimide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-3-18-9-13(16)15-8-12(17-2)10-6-4-5-7-11(10)14/h4-7,12H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARYEPMYTKXLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC=CC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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